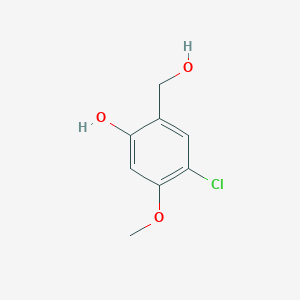![molecular formula C12H13ClN4OS B12852416 4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4-amino-5-mercapto-4H-1,2,4-triazole can be synthesized by reacting thiosemicarbazide with formic acid.
Substitution Reaction: The triazole derivative is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides
- ®-4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide
Uniqueness
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is unique due to its specific substitution pattern and the presence of both chloro and mercapto groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H13ClN4OS |
|---|---|
Peso molecular |
296.78 g/mol |
Nombre IUPAC |
4-chloro-N-[1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H13ClN4OS/c1-7(10-15-16-12(19)17(10)2)14-11(18)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,18)(H,16,19) |
Clave InChI |
FHIYTGDNPNKELQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NNC(=S)N1C)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


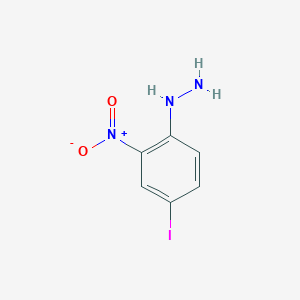
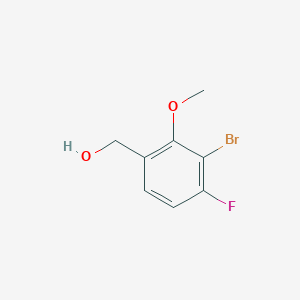


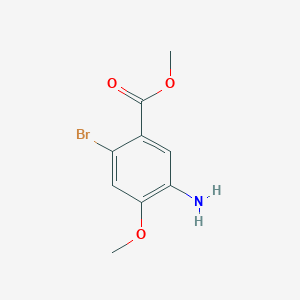
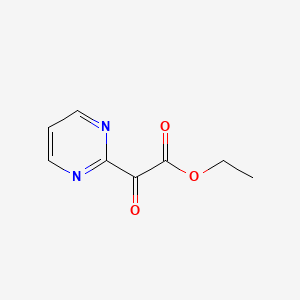
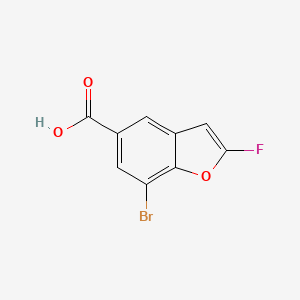
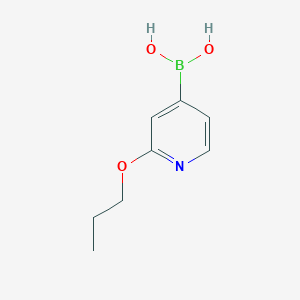
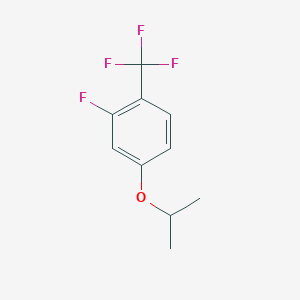
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
